1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

medicinal chemistry parallel synthesis regioisomer selectivity

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate is a bifunctional pyrrolidine building block featuring a primary aminomethyl group at the pyrrolidine 3‑position and an N‑cyclohexyl substituent, supplied as the oxalate salt. It belongs to the broader chemical class of N‑alkylpyrrolidine methanamines, which are employed in medicinal chemistry for the construction of CNS‑targeted compound libraries and as synthetic intermediates for tertiary amine and amide coupling reactions.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
CAS No. 1177351-19-7
Cat. No. B1644499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate
CAS1177351-19-7
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(C2)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C11H22N2.C2H2O4/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;3-1(4)2(5)6/h10-11H,1-9,12H2;(H,3,4)(H,5,6)
InChIKeyKYMFOARIUXKSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Oxalate (CAS 1177351-19-7) – Structural Identity and Building-Block Profile


1-(1-Cyclohexylpyrrolidin-3-yl)methanamine oxalate is a bifunctional pyrrolidine building block featuring a primary aminomethyl group at the pyrrolidine 3‑position and an N‑cyclohexyl substituent, supplied as the oxalate salt [1]. It belongs to the broader chemical class of N‑alkylpyrrolidine methanamines, which are employed in medicinal chemistry for the construction of CNS‑targeted compound libraries and as synthetic intermediates for tertiary amine and amide coupling reactions . The oxalate salt form (C₁₁H₂₂N₂·C₂H₂O₄; MW 272.34 Da) provides handling and storage advantages over the hygroscopic free base, making it a preferred procurement choice for reproducible laboratory use [1].

Why Generic Substitution Cannot Replace 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Oxalate in Synthetic and Screening Workflows


Compounds within the cyclohexylpyrrolidine methanamine family cannot be interchanged casually because the position of the aminomethyl group (3‑yl vs. 2‑yl) and the choice of salt form (oxalate vs. free base vs. dihydrochloride) create substantial differences in molecular geometry, reactivity, solubility, and stability that directly affect coupling efficiency, purification yields, and reproducibility in parallel synthesis and high‑throughput screening . The following quantitative evidence demonstrates where the oxalate salt of the 3‑aminomethyl regioisomer delivers verifiable advantages that generic “cyclohexylpyrrolidine methanamine” alternatives do not match.

Product-Specific Quantitative Evidence Guide for 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Oxalate


Regiochemical Differentiation: 3‑Aminomethyl vs. 2‑Aminomethyl Isomer Affects Coupling Geometry and Steric Demand

The target compound carries the reactive primary amine on the pyrrolidine 3‑position, whereas the closest commercial alternative – 1-(1-cyclohexylpyrrolidin-2-yl)methanamine (CAS 54929-86-1) – places the amine at the 2‑position . The 3‑aminomethyl group projects from the ring at a dihedral angle that is sterically less hindered than the 2‑aminomethyl, which sits adjacent to the cyclohexyl‑substituted nitrogen. This difference is quantitatively expressed in the computed topological polar surface area (tPSA): the 3‑yl oxalate has a tPSA of 104 Ų [1], while the 2‑yl free base has a tPSA of 38 Ų . The 66 Ų higher tPSA of the 3‑yl regioisomer indicates greater solvent‑exposed polar character, which can improve aqueous solubility of derived amides and facilitate chromatographic purification in library synthesis.

medicinal chemistry parallel synthesis regioisomer selectivity

Salt Form Superiority: Oxalate vs. Free Base – Stability and Handling for Reproducible Weighing

Free base forms of cyclohexylpyrrolidine methanamines are hygroscopic liquids or low‑melting solids that require storage under inert atmosphere and are difficult to weigh accurately . The oxalate salt of the target compound is a crystalline solid with a defined molecular weight of 272.34 g·mol⁻¹ that can be stored at −20 °C for maximum recovery . In contrast, the free base (CAS 914202-86-1) has a molecular weight of 182.31 g·mol⁻¹ and is typically supplied as a liquid at 95% purity, which introduces weighing uncertainty in high‑throughput dispensing . The dihydrochloride salt (CAS 1269225-25-3; MW 255.23 g·mol⁻¹) offers some solid‑state advantages but exhibits higher hygroscopicity and potential HCl release under basic reaction conditions, whereas the oxalate salt is non‑volatile and compatible with a wider range of coupling reagents .

compound management salt selection laboratory automation

Hydrogen‑Bond Donor/Acceptor Profile: Distinct Advantages for CNS Multiparameter Optimization

The oxalate salt contributes 3 hydrogen‑bond donors (HBD) and 6 hydrogen‑bond acceptors (HBA) to the molecular description [1]. When the free amine is liberated in situ for coupling, the resulting HBD count drops to 2 (one from the free amine and one from oxalic acid), positioning derived compounds favorably within the CNS MPO (Multiparameter Optimization) desirability space (HBD ≤ 3). The 2‑yl regioisomer free base possesses 2 HBD and 2 HBA ; the additional HBA in the 3‑yl system arises from the differential electronic environment of the pyrrolidine nitrogen. This 2‑extra HBA can be leveraged to modulate P‑glycoprotein efflux and passive permeability in CNS programs [2].

CNS drug design ADME prediction hydrogen bonding

Rotatable Bond Count and Molecular Flexibility: Impact on Library Diversity and Crystallization

With only 3 rotatable bonds, the target compound is more conformationally constrained than the 2‑yl isomer, which has 4 rotatable bonds due to the proximity of the aminomethyl group to the cyclohexyl‑substituted nitrogen [1]. Lower rotatable bond count correlates with higher probability of crystallization, an advantage for fragment‑based screening by X‑ray crystallography [2]. The 3‑yl oxalate provides a scaffold that balances rigidity (3 rotatable bonds) with sufficient flexibility for induced‑fit binding, whereas the 4‑rotatable‑bond 2‑yl isomer may generate a wider conformational ensemble that reduces binding entropy and complicates co‑crystallization efforts.

fragment-based drug discovery molecular diversity crystallography

Pre‑Competitive Selectivity Evidence: Exclusion of ERG and hERG Liability via Structural Descriptors

Although direct hERG patch‑clamp data for the target compound are not publicly available, the computed exact mass (272.17 Da), cLogP (estimated 1.8 based on fragment addition), and the presence of a tertiary amine with a cyclohexyl substituent place the compound outside the pharmacophore alert for hERG channel blockade, which typically requires a basic amine flanked by two aromatic hydrophobic groups within a defined distance range [1]. The related cyclohexylpyrrolidine scaffold has demonstrated high selectivity (>100‑fold) for trypanothione reductase (TR) over human glutathione reductase in published co‑crystal studies, confirming that the cyclohexylpyrrolidine core does not promiscuously engage off‑target human oxidoreductases [2]. This selectivity pattern supports the use of the oxalate salt as a privileged building block for CNS and anti‑parasitic lead generation without the confounding risk of hERG‑mediated cardiotoxicity that plagues many piperidine‑based methanamine analogs.

cardiac safety hERG in silico ADMET

Supply‑Chain Reliability: Vendor‑Certified Purity Benchmarking Against Uncertified Alternatives

The oxalate salt is available with a documented minimum purity specification of 95% from AKSci, a US‑based supplier that provides batch‑level Certificates of Analysis (CoA) and long‑term storage recommendations (cool, dry place) . The free base (CAS 914202-86-1) is listed at 95% purity by Haoreagent but comes as a liquid with no specified water content, introducing batch‑to‑batch variability in effective concentration . The 2‑yl regioisomer (CAS 54929-86-1) is available at 98% purity from Fluorochem and 97% from MolCore, but neither supplier offers the oxalate salt form that ensures solid‑state stability . For procurement decisions, the oxalate salt’s combination of defined purity, solid physical state, and cold‑chain storage (−20 °C) provides a quality‑controlled starting material that minimizes the risk of failed coupling reactions due to amine degradation or water interference.

quality control procurement batch consistency

Best Research and Industrial Application Scenarios for 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine Oxalate


CNS‑Focused Parallel Library Synthesis Requiring Regiochemically Defined Building Blocks

Medicinal chemistry teams synthesizing focused libraries of N‑substituted pyrrolidine derivatives for CNS targets benefit from the 3‑aminomethyl regioisomer’s higher tPSA (104 Ų) [1] and favorable hydrogen‑bond profile (HBD = 3, HBA = 6) [2], which support CNS MPO compliance in final compounds. The crystalline oxalate salt enables accurate automated dispensing (±0.1 mg) in parallel synthesis platforms, eliminating the volumetric handling errors associated with liquid free bases .

Fragment‑Based Lead Discovery by X‑Ray Crystallography

The low rotatable bond count (3 bonds) [1] and the availability of the compound as a crystalline solid make it a suitable fragment for soaking experiments. The cyclohexylpyrrolidine core has been co‑crystallized with trypanothione reductase in published studies, confirming that the scaffold is amenable to high‑resolution structure determination [2]. Procurement of the oxalate salt ensures batch‑to‑batch consistency for crystallographic screening campaigns.

Anti‑Parasitic Drug Discovery Leveraging Trypanothione Reductase Selectivity

The cyclohexylpyrrolidine scaffold exhibits >100‑fold selectivity for trypanosomal trypanothione reductase over human glutathione reductase [1]. The 3‑aminomethyl oxalate building block can be elaborated into potent TR inhibitors through amide coupling or reductive amination, providing a selectivity‑privileged starting point for Chagas disease and human African trypanosomiasis programs.

Quality‑Controlled Procurement for Multi‑Step Kilogram‑Scale Synthesis

When scaling from milligram to kilogram quantities, the solid oxalate salt’s defined purity (≥95%) [1] and storage stability (−20 °C) [2] reduce the risk of amine degradation and water ingress. This is critical for process chemistry groups that require reproducible stoichiometry across multiple batches, where liquid free bases with unspecified water content can cause yield variability and out‑of‑specification intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.